molecular formula C7H8ClN3O2 B8628000 6-chloro-N,N-dimethyl-3-nitropyridin-2-amine

6-chloro-N,N-dimethyl-3-nitropyridin-2-amine

Cat. No. B8628000
M. Wt: 201.61 g/mol
InChI Key: FSJYIHLFQRKOHP-UHFFFAOYSA-N
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Patent
US07425557B2

Procedure details

6-chloro-2-methylamino-3-nitro-pyridine was prepared in accordance to the procedure described above for the preparation of 6-chloro-2-dimethylamino-3-nitro pyridine by using solution of methyl amine. The crude product was purified by flash chromatography, eluting with 90% hexane: 10% ethyl acetate to 16 (300 mg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([N:8](C)[CH3:9])[C:5]([N+:11]([O-:13])=[O:12])=[CH:4][CH:3]=1.CN>>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([N+:11]([O-:13])=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N(C)C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 90% hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.